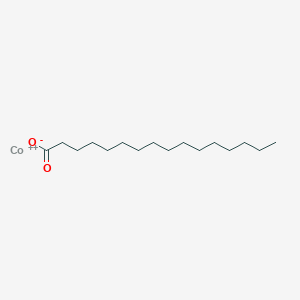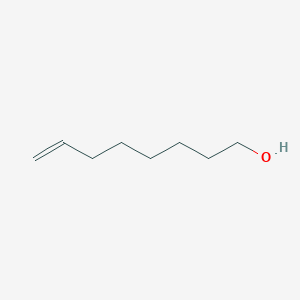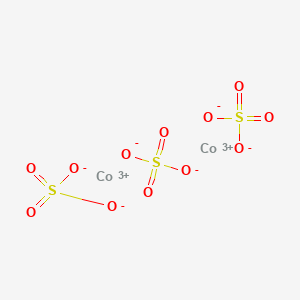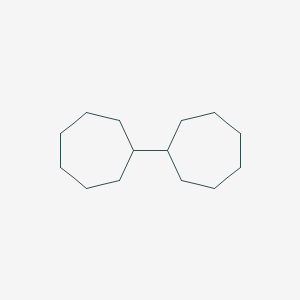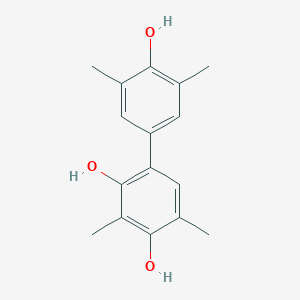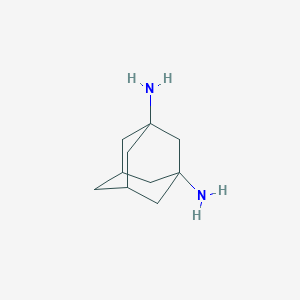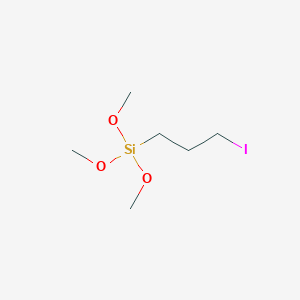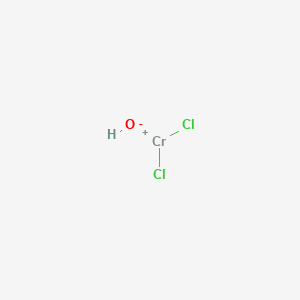![molecular formula Pb[TixZr1-x]O3<br>O5PbTiZ B082051 Lead titanium zirconium oxide CAS No. 12626-81-2](/img/structure/B82051.png)
Lead titanium zirconium oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of lead titanium zirconium oxide involves various methods, each tailored to achieve specific material properties. For instance, the oxidant peroxo method (OPM) has been used to synthesize PbZr₁₋ₓTiₓO₃ with varying ratios of zirconium to titanium, demonstrating the ability to control the phase structure and particle size through careful adjustment of synthesis conditions (Camargo et al., 2009). Another approach involves the sol-gel process, which allows for the preparation of lead zirconate titanate (PZT) powders using different precursors for titanium and zirconium, highlighting the influence of precursors on crystallization behavior (Wu et al., 2005).
Molecular Structure Analysis
The molecular structure of lead titanium zirconium oxide significantly influences its properties and applications. Studies have shown that the structure can vary from amorphous to crystalline, depending on the synthesis conditions and subsequent heat treatment. For example, the use of the oxidant peroxo method resulted in spherical particles with diameters between 20 and 60 nm, and the presence of necks between particles treated at 700°C, indicative of a complex interplay between composition and thermal processing (Camargo et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of lead titanium zirconium oxide are closely related to its synthesis and molecular structure. For instance, the formation of mixed-metal species at room temperature demonstrates the complex interactions between titanium or zirconium alkoxides and lead carboxylates, leading to structures based on triangular M2Pb cores (M = Zr, Ti), which are pivotal for the formation of perovskites (Brethon & Hubert-Pfalzgraf, 2006).
Physical Properties Analysis
The physical properties of lead titanium zirconium oxide, such as particle size, surface area, and porosity, are critical for its application in electronic devices. These properties are influenced by the synthesis method and conditions. For example, the sol-gel technique has been employed to achieve well-crystallized single-phase PZT powders with a homogeneous microstructure and small grain sizes, essential for high-performance piezoelectric devices (Wu et al., 2005).
Chemical Properties Analysis
The chemical properties of lead titanium zirconium oxide, including stability, reactivity, and compatibility with other materials, are pivotal for its integration into various applications. Research has highlighted the role of synthesis in determining these properties, with methods like the oxidant peroxo method enabling the control over the chemical composition and phase structure, which in turn influences the material's chemical stability and reactivity (Camargo et al., 2009).
Aplicaciones Científicas De Investigación
Environmental Monitoring : Nguyen and Lunsford (2013) developed a carbon paste composite electrode incorporating titanium dioxide/zirconium dioxide for detecting cadmium and lead in aqueous solutions, showing potential for environmental monitoring applications (Nguyen & Lunsford, 2013).
Piezoelectric Materials : Gusev et al. (2009) investigated the synthesis and sintering of lead zirconate-titanate, a piezoceramic material, highlighting its potential in applications such as capacitors and sensors (Gusev, Avvakumov, Karakchiev & Lyakhov, 2009).
Electronic Applications : Tomar, Kuenhold, and Katiyar (2000) reported the synthesis of BaxSr1−xTiO3 thin films, which show ferroelectric behavior, relevant for electronic applications like memory devices (Tomar, Kuenhold & Katiyar, 2000).
Electro-Optic Material : Kumar, Rao, and Chakra (2013) studied Lead Lanthanum Zirconium Titanium Oxide (PLZT) composites, initially developed for electro-optic applications, and also used in capacitors, transducers, actuators, and detectors (Kumar, Rao & Chakra, 2013).
Energy Generation : Kitiyanan and Yoshikawa (2005) synthesized mixed oxide of zirconium and titanium nanostructures for use as electrodes in dye-sensitized solar cells, improving solar energy conversion efficiency (Kitiyanan & Yoshikawa, 2005).
Quantitative Analysis : Sugiyama, Kato, and Miura (1993) applied X-ray photoelectron spectroscopy to determine the composition of lead zirconium titanium oxide systems, crucial for accurate material characterization (Sugiyama, Kato & Miura, 1993).
Microstructure Studies : Wang, Wang, and Lin (2000) studied the microstructure of lead zirconate titanate thin films, which is important for optimizing their use in various applications, including memory devices and sensors (Wang, Wang & Lin, 2000).
Nanocrystalline Film Development : Kleiner et al. (2012) investigated the microstructure and composition of nanocrystalline lead-titanium-zirconium oxide thin films for potential applications in nanotechnology and electronics (Kleiner, Suchaneck, Adolphi, Ponomareva & Gerlach, 2012).
Direcciones Futuras
There has been a large push towards finding alternatives to PZT due to legislations in many countries restricting the use of lead alloys and compounds in commercial products . Moreover, recent research has shown that using a safe solvent for the preparation of PZT can result in an enhancement of the electrical and piezoelectric properties .
Propiedades
IUPAC Name |
lead(2+);oxygen(2-);titanium(4+);zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.Pb.Ti.Zr/q5*-2;+2;2*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGPZNIAWCZYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Zr+4].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5PbTiZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893914 | |
| Record name | Lead zirconate titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Available as piezoelectric crystals; [Hawley] | |
| Record name | Lead zirconate titanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead titanium zirconium oxide | |
CAS RN |
12626-81-2 | |
| Record name | Lead titanate zirconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead titanium zirconium oxide (Pb(Ti,Zr)O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead zirconate titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead titanium zirconium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



